tert-Butyl 3-((3-morpholinopropyl)amino)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-((3-morpholinopropyl)amino)azetidine-1-carboxylate: is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an azetidine ring, a morpholine group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((3-morpholinopropyl)amino)azetidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the azetidine ring, followed by the introduction of the morpholine group and the tert-butyl ester. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-((3-morpholinopropyl)amino)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under controlled conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
tert-Butyl 3-((3-morpholinopropyl)amino)azetidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-Butyl 3-((3-morpholinopropyl)amino)azetidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired outcomes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-aminoazetidine-1-carboxylate
- tert-Butyl 3-oxoazetidine-1-carboxylate
- tert-Butyl 3-(Bromomethyl)azetidine-1-carboxylate
Uniqueness
What sets tert-Butyl 3-((3-morpholinopropyl)amino)azetidine-1-carboxylate apart from similar compounds is its unique combination of functional groups. The presence of the morpholine group, in particular, adds to its versatility and potential for diverse applications.
Properties
CAS No. |
887581-03-5 |
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Molecular Formula |
C15H29N3O3 |
Molecular Weight |
299.41 g/mol |
IUPAC Name |
tert-butyl 3-(3-morpholin-4-ylpropylamino)azetidine-1-carboxylate |
InChI |
InChI=1S/C15H29N3O3/c1-15(2,3)21-14(19)18-11-13(12-18)16-5-4-6-17-7-9-20-10-8-17/h13,16H,4-12H2,1-3H3 |
InChI Key |
JONGWHDDRYNNOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NCCCN2CCOCC2 |
Origin of Product |
United States |
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